molecular formula C30H14N4O2 B13825943 Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione CAS No. 4691-73-0

Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione

Cat. No.: B13825943
CAS No.: 4691-73-0
M. Wt: 462.5 g/mol
InChI Key: BWSCAIGEIRDVTQ-UHFFFAOYSA-N
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Description

Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione is a complex polycyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in ethanol under basic catalysis can yield the target compound . Another method involves the electropolymerization of prepared monomers, resulting in the formation of electroactive conductive materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce alkyl or aryl groups .

Mechanism of Action

The mechanism of action of benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione involves its interaction with specific molecular targets. Its polycyclic structure allows it to intercalate with DNA, potentially disrupting biological processes. Additionally, its redox properties enable it to participate in electron transfer reactions, which can be harnessed in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione is unique due to its specific arrangement of fused rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in both research and industry .

Properties

CAS No.

4691-73-0

Molecular Formula

C30H14N4O2

Molecular Weight

462.5 g/mol

IUPAC Name

3,13,20,27-tetrazanonacyclo[16.13.2.14,8.02,13.015,32.020,28.021,26.029,33.012,34]tetratriaconta-1(32),2,4,6,8(34),9,11,15,17,21,23,25,27,29(33),30-pentadecaene-14,19-dione

InChI

InChI=1S/C30H14N4O2/c35-29-18-13-14-19-26-17(12-11-16(25(18)26)27-31-20-7-1-2-9-22(20)33(27)29)28-32-21-8-3-5-15-6-4-10-23(24(15)21)34(28)30(19)36/h1-14H

InChI Key

BWSCAIGEIRDVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C7=NC8=CC=CC9=C8C(=CC=C9)N7C5=O

Origin of Product

United States

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